molecular formula C8H10F2N2O2 B2679663 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1855937-89-1

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2679663
CAS No.: 1855937-89-1
M. Wt: 204.177
InChI Key: IFWHJEZNCSMOEK-UHFFFAOYSA-N
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Description

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and methyl groups. One common method starts with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl derivatives

Uniqueness

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHJEZNCSMOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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